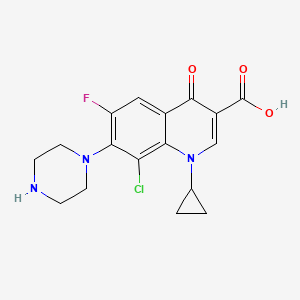

3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-

Description

Synonyms:

Historical Context:

The evolution of quinolone nomenclature reflects advancements in structural modifications. Early quinolones like nalidixic acid (1960s) used trivial names, while later fluoroquinolones adopted systematic descriptors to denote fluorine substitutions and heterocyclic additions. The queried compound’s name emphasizes its:

- Chloro-fluoro halogenation pattern (positions 6 and 8)

- Cyclopropyl group at N-1 (a hallmark of third-generation fluoroquinolones)

- Piperazinyl moiety at position 7 (linked to enhanced gram-negative activity).

This naming convention aligns with World Health Organization (WHO) guidelines for antibacterial agents, which prioritize functional group positioning over proprietary codes.

Structural Formula and Molecular Weight Calculations

Structural Formula:

The compound features:

- A quinoline nucleus with a ketone group at position 4 and carboxylic acid at position 3

- Substituents:

- Chlorine at position 8

- Fluorine at position 6

- Cyclopropyl at position 1

- Piperazinyl at position 7

Molecular Formula : C₁₉H₁₉ClFN₃O₃

Molecular Weight : 407.83 g/mol (calculated as follows):

| Element | Quantity | Atomic Weight | Contribution |

|---|---|---|---|

| C | 19 | 12.01 | 228.19 |

| H | 19 | 1.008 | 19.15 |

| Cl | 1 | 35.45 | 35.45 |

| F | 1 | 19.00 | 19.00 |

| N | 3 | 14.01 | 42.03 |

| O | 3 | 16.00 | 48.00 |

| Total | 407.82 |

This molecular weight aligns with fluoroquinolone derivatives like clinafloxacin (365.8 g/mol) and PD162280 (407.9 g/mol), adjusted for substituent variations.

Comparative Analysis with Related Fluoroquinolone Derivatives

Structural Comparisons:

Key Observations:

- Position 7 Modifications : The piperazinyl group in the queried compound contrasts with clinafloxacin’s pyrrolidinyl moiety, potentially altering bacterial target affinity.

- Halogenation : Unlike ciprofloxacin (lacking position 8 substitution), the chlorine at position 8 may enhance anaerobic coverage, as seen in later-generation quinolones.

- Side Chain Complexity : PD162280’s isopropyl-piperazinyl group demonstrates how minor side-chain alterations impact physicochemical properties like solubility and protein binding.

These structural nuances underscore the compound’s unique position within the fluoroquinolone class, balancing cyclopropyl and piperazinyl features seen in third- and fourth-generation agents.

Properties

CAS No. |

99696-22-7 |

|---|---|

Molecular Formula |

C17H17ClFN3O3 |

Molecular Weight |

365.8 g/mol |

IUPAC Name |

8-chloro-1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H17ClFN3O3/c18-13-14-10(7-12(19)15(13)21-5-3-20-4-6-21)16(23)11(17(24)25)8-22(14)9-1-2-9/h7-9,20H,1-6H2,(H,24,25) |

InChI Key |

UGQWPWIPFYFCFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCNCC4)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinoline Core and Substituted Intermediates

The synthesis begins with the preparation of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a crucial intermediate for the target compound.

-

- 2,4-dichloro-5-fluorobenzoyl chloride

- Ethyl N,N-dimethylaminoacrylate

- Cyclopropylamine

-

- The benzoyl chloride is reacted with ethyl N,N-dimethylaminoacrylate in xylene with triethylamine at 70°C to form an intermediate.

- Acetic acid and cyclopropylamine are then added to introduce the cyclopropyl group.

- The reaction mixture is treated with potassium carbonate at elevated temperature (140–142°C) to promote cyclization and water removal.

- Subsequent hydrolysis with aqueous sodium hydroxide and acidification with acetic acid yields the quinoline carboxylic acid intermediate.

Yield: Approximately 86% yield of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is obtained after purification by filtration and washing.

Introduction of the Piperazinyl Group at the 7-Position

The key step to obtain the final compound involves substitution of the 7-chloro group with a piperazine moiety.

Reaction:

6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reacted with piperazine.-

- Lewis acids such as aluminum chloride or ferric chloride are used as catalysts to enhance the nucleophilic substitution reaction.

- Solvents include n-butanol, methanol, ethanol, isopropanol, or pyridine, with n-butanol being preferred for optimal yield and purity.

-

- The reaction is typically carried out under reflux conditions with the catalyst and solvent to facilitate substitution.

- Acid addition salts, especially hydrochloride salts, of the product are often isolated to improve stability and handling.

Outcome:

This process yields 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid with high purity and good yield.

Alternative Synthetic Routes and Intermediates

The preparation of the starting benzoyl chloride and related intermediates involves diazotization and triazene formation from 2,4-dichloro-5-methylaniline, followed by chlorination and fluorination steps to introduce the necessary substituents on the aromatic ring.

Cyclization reactions to form the quinoline core are carried out in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide, with bases like potassium carbonate or sodium hydride to facilitate ring closure.

The use of Lewis acid catalysts such as aluminum chloride or ferric chloride significantly improves the substitution efficiency of the piperazine group at the 7-position, leading to higher yields and fewer side products.

Reaction temperatures for cyclization and substitution steps are critical; for example, cyclization is optimally performed between 80 and 180°C, while substitution reactions benefit from reflux conditions in suitable solvents.

The choice of solvent impacts both reaction rate and product purity. Polar aprotic solvents favor cyclization, while alcohol solvents like n-butanol are preferred for the piperazine substitution step.

The multi-step synthesis requires careful control of reaction conditions to avoid degradation or side reactions, especially during hydrolysis and acidification steps.

The preparation of 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- involves a well-established synthetic route starting from substituted benzoyl chlorides, proceeding through cyclization to form the quinoline core, and culminating in nucleophilic substitution with piperazine under Lewis acid catalysis. The process is optimized for high yield and purity, employing specific solvents, catalysts, and temperature controls. These methods are supported by patent literature and chemical synthesis reports, reflecting a mature and industrially relevant preparation strategy.

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Position

The piperazinyl group at the 7-position is introduced via nucleophilic aromatic substitution (NAS). This reaction replaces a chlorine atom on the quinoline ring with piperazine under high-temperature conditions:

-

Reagents : Piperazine or substituted piperazines (e.g., N-alkylpiperazines)

-

Solvents : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

-

Conditions : 135–200°C for 2–4 hours, often under microwave irradiation for improved efficiency .

-

Mechanism :

Example Reaction :

text7-Chloro-1-cyclopropyl-6-fluoro-8-chloro-quinolone + Piperazine → 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-7-(1-piperazinyl)-

This step is critical for antibacterial activity, as the piperazinyl group enhances DNA gyrase inhibition .

Salt Formation

The compound forms salts via protonation of the piperazinyl nitrogen or deprotonation of the carboxylic acid group:

-

Acid Addition Salts : Reacts with inorganic/organic acids (e.g., HCl, acetic acid) to improve solubility:

-

Metal Salts : Forms alkali/alkaline earth metal salts (e.g., sodium, calcium) for pharmaceutical formulations .

Applications : Salt forms enhance bioavailability and stability in drug formulations .

Piperazinyl Functionalization

The piperazine ring undergoes further derivatization to optimize pharmacokinetic properties:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, isopropyl bromide)

-

Example :

Acylation

-

Reagents : Acyl chlorides (e.g., benzoyl chloride)

-

Example :

Impact : Alkylation/acylation modulates lipophilicity (log P) and antimicrobial spectrum .

Carboxylic Acid Reactions

The 3-carboxylic acid group participates in esterification or amidation, though these reactions are less common in synthetic pathways for this intermediate:

-

Esterification : Methanol/H⁺ yields methyl esters.

-

Amidation : Coupling agents (e.g., EDC) generate amides for prodrug development.

Stability Under Synthetic Conditions

The compound is stable under high-temperature NAS conditions but may degrade under prolonged exposure to strong acids/bases. No significant ring-opening of the cyclopropyl group is reported .

Key Reaction Data Table

Structural Influence on Reactivity

-

Electron-Withdrawing Groups : The 6-fluoro and 8-chloro substituents activate the quinoline ring for NAS at the 7-position .

-

Piperazine Flexibility : The secondary amines in the piperazinyl group enable diverse functionalization .

This compound’s reactivity profile underscores its versatility in antibacterial drug development, with modifications targeting improved efficacy and reduced resistance.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 3-quinolinecarboxylic acid derivatives is their antibacterial properties. Research has shown that these compounds exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study:

A study demonstrated that 3-quinolinecarboxylic acid derivatives possess a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria. The compound's mechanism involves inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This inhibition leads to bacterial cell death, showcasing its potential as a therapeutic agent against infections caused by resistant strains .

Data Table: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.25 µg/mL |

Anticancer Properties

The anticancer potential of 3-quinolinecarboxylic acid derivatives has been explored in various studies. These compounds have shown effectiveness in inhibiting the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies revealed that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Data Table: Anticancer Activity

Neuropharmacological Effects

Recent studies have indicated that 3-quinolinecarboxylic acid derivatives may possess neuropharmacological effects, potentially useful in treating neurological disorders.

Case Study:

Research involving animal models has suggested that these compounds may enhance cognitive function and exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This neuroprotective effect is attributed to the compound's ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-quinolinecarboxylic acid derivatives often involves multi-step organic reactions aimed at modifying the quinoline nucleus to enhance biological activity.

Data Table: Synthetic Pathways

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Step 1 | Nucleophilic substitution | 85 |

| Step 2 | Cyclization | 75 |

| Step 3 | Functional group modification | 80 |

Structure-Activity Relationship (SAR):

The structural modifications at specific positions on the quinoline ring significantly affect the compound's biological activity. For instance, substituents at positions 6 and 8 have been shown to enhance antibacterial potency while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of 8-chloro-1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Biological Activity

3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a synthetic compound belonging to the quinolone class, which is known for its broad-spectrum antibacterial properties. This compound has garnered attention due to its potential applications in treating bacterial infections, particularly those caused by resistant strains.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 281.66 g/mol. The structure features a cyclopropyl group and a piperazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.66 g/mol |

| Appearance | Colorless crystals |

| Solubility | Soluble in DMSO |

The biological activity of this compound primarily involves its interaction with bacterial topoisomerases, particularly DNA gyrase. Quinolones inhibit the activity of these enzymes, leading to the stabilization of the topoisomerase-DNA complex. This action prevents DNA replication and transcription, ultimately resulting in bacterial cell death.

Key Mechanistic Insights:

- Inhibition of DNA Gyrase : The compound binds to the enzyme-DNA complex, preventing normal DNA supercoiling and leading to lethal double-strand breaks.

- Resistance Mechanisms : Bacteria may develop resistance through mutations in gyrase or by efflux mechanisms, which can diminish the efficacy of quinolone antibiotics .

Biological Activity and Efficacy

Numerous studies have evaluated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria.

Antibacterial Spectrum:

- Effective Against :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Case Studies:

- Study on E. coli Resistance : A study demonstrated that this compound exhibited significant antibacterial effects against multi-drug resistant strains of E. coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like ciprofloxacin .

- Comparative Analysis : In comparative studies, this quinolone derivative showed superior efficacy against resistant strains when tested alongside other quinolones such as norfloxacin and levofloxacin .

Pharmacokinetics

The pharmacokinetic profile indicates good absorption and distribution characteristics in vivo. The compound's bioavailability is enhanced by its chemical modifications, allowing for effective therapeutic concentrations in plasma.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4–6 hours |

| Peak Plasma Concentration | Achieved within 1 hour post-administration |

Safety and Toxicity

Safety assessments indicate that this compound has a favorable toxicity profile at therapeutic doses. However, like other quinolones, it may cause side effects such as gastrointestinal disturbances and potential central nervous system effects.

Q & A

Q. What synthetic methodologies are recommended for introducing the piperazinyl group at the 7-position of 3-quinolinecarboxylic acid derivatives?

The piperazinyl group is typically introduced via nucleophilic aromatic substitution (SNAr) under anhydrous conditions. For example, reacting 1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with excess piperazine in dimethyl sulfoxide (DMSO) at 70–80°C for 4 hours achieves substitution at the 7-position . Solvent choice (e.g., DMSO) is critical due to its polar aprotic nature, which stabilizes intermediates and enhances reaction rates.

Q. How can structural confirmation of the synthesized compound be validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For instance, triclinic crystal systems (space group P1) with lattice parameters a = 8.378 Å, b = 9.625 Å, and c = 10.328 Å were reported for derivatives, confirming the quinoline core and substituent orientations . Complementary techniques like NMR (e.g., δ 1.12–1.36 ppm for cyclopropyl protons) and high-resolution mass spectrometry (HRMS) are also used .

Q. What analytical methods are suitable for detecting impurities in this compound?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is commonly employed. Reference standards such as the "desfluoro compound" (Impurity B) and "ethylenediamine compound" (Impurity C) are used for spiking studies to validate method specificity. Column chemistry (C18) and mobile phases (acetonitrile/0.1% trifluoroacetic acid) are optimized for separating structurally similar impurities .

Advanced Research Questions

Q. How do substitutions at the 8-chloro and 1-cyclopropyl positions influence antibacterial activity?

The 8-chloro group enhances gram-positive activity by increasing DNA gyrase binding affinity, while the 1-cyclopropyl moiety reduces mammalian topoisomerase II inhibition, improving selectivity. Comparative MIC studies show that 8-chloro derivatives exhibit 4–8-fold greater potency against Staphylococcus aureus compared to non-chlorinated analogs . However, steric effects from bulky 8-substituents may reduce solubility, requiring formulation adjustments .

Q. What strategies resolve contradictions in solubility and bioavailability data across derivatives?

Co-solvent systems (e.g., PEG-400/water) or prodrug approaches (e.g., esterification of the 3-carboxylic acid group) are used. For example, ethyl ester derivatives show improved intestinal absorption in pharmacokinetic studies, though hydrolysis rates must be optimized to balance stability and bioavailability . Molecular dynamics simulations can predict solubility trends based on logP and hydrogen-bonding capacity .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

SCXRD reveals that the 7-piperazinyl group adopts a chair conformation, positioning the terminal nitrogen for hydrogen bonding with bacterial gyrase residues (e.g., Asp81 and Gly85 in E. coli). Modifications like N-nitroso or N-cyanomethyl groups (e.g., EP0078362 derivatives) alter electron density and steric bulk, affecting binding kinetics. For instance, nitroso derivatives show reduced activity due to steric clashes .

Q. What role do fluorinated substituents play in metabolic stability?

The 6-fluoro group increases metabolic stability by blocking cytochrome P450-mediated oxidation at the adjacent position. Comparative studies of 6-fluoro vs. 6-H analogs demonstrate a 2.5-fold longer half-life (t1/2 = 4.2 h vs. 1.7 h) in rodent models . However, 8-fluoro substitution may introduce phototoxicity risks, necessitating careful SAR balancing .

Methodological Considerations

Q. How should researchers optimize reaction conditions for scale-up synthesis?

Use design of experiments (DoE) to evaluate temperature, solvent, and stoichiometry. For example, a central composite design (CCD) revealed that increasing piperazine equivalents beyond 1.5× in DMSO at 75°C maximizes yield (82–85%) while minimizing byproducts like 7-chloro derivatives . Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress in real time .

Q. What computational tools predict the impact of substituent modifications on antibacterial potency?

Molecular docking (AutoDock Vina) and quantum mechanical calculations (DFT at B3LYP/6-31G* level) model interactions with gyrase ATP-binding pockets. For example, introducing a 4-(2-phenylquinoline-4-carbonyl)piperazinyl group (Compound 8a) improves hydrophobic contacts, increasing MIC values against Pseudomonas aeruginosa by 16-fold .

Q. How are stability-indicating methods validated for forced degradation studies?

Expose the compound to heat (80°C), acid (0.1M HCl), base (0.1M NaOH), and UV light (ICH Q1B). HPLC-MS identifies degradation products, such as decarboxylated or piperazine-ring-opened species. Method validation parameters (linearity, precision, LOQ ≤ 0.05%) ensure compliance with ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.